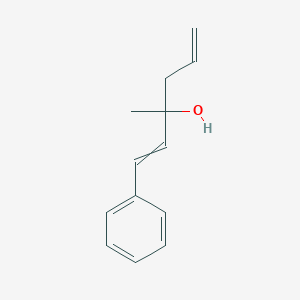
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a heterocyclic compound that features a chloro-substituted indazole ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Piperazine Substitution: The chlorinated indazole is reacted with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Indazoles: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Serves as a scaffold for the development of bioactive molecules.
Industrial Applications: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-(4-arylpiperazin-1-yl)-1H-indazole: Similar structure with different aryl substitutions.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyridazine: Contains a pyridazine ring instead of an indazole ring.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazine: Contains a pyrazine ring instead of an indazole ring.
Uniqueness
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro-substituted indazole ring and a methylpiperazine moiety makes it a versatile scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
107823-90-5 |
|---|---|
Molekularformel |
C12H15ClN4 |
Molekulargewicht |
250.73 g/mol |
IUPAC-Name |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-3-2-9(13)8-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
FSNXHDPIFRMZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NNC3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


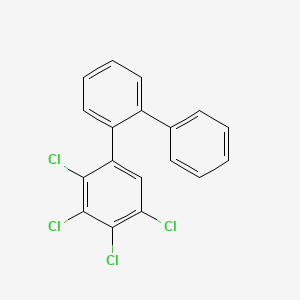
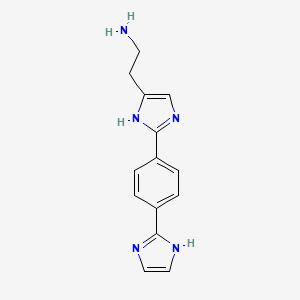

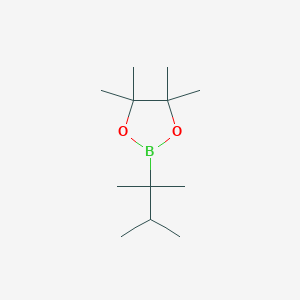

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)

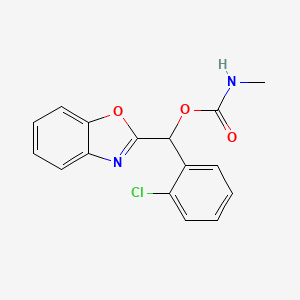
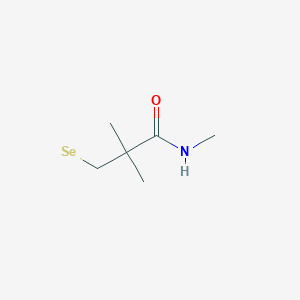


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
